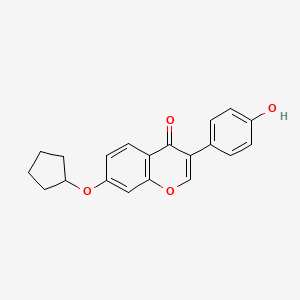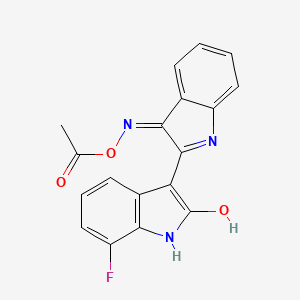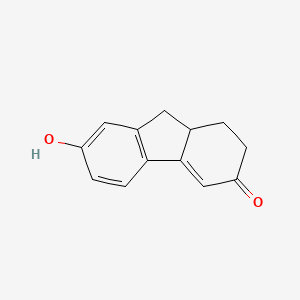![molecular formula C18H11NO3 B10845596 7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845596.png)
7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol is a complex organic compound that belongs to the class of chromenoquinolines. This compound is characterized by its unique structure, which includes a chromene ring fused with a quinoline ring, and an ethynyl group at the 7th position. The presence of hydroxyl groups at the 3rd and 9th positions adds to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol can be achieved through various methods. One efficient approach involves the triflic anhydride/2-fluoropyridine (Tf2O/2-F-Pyr)-promoted domino intramolecular cycloaddition reactions of salicylic-acid-derived N-phenyl-ortho-propynyloxy benzamides under mild, metal-free conditions . This method is scalable and compatible with a broad scope of substrates bearing halogens, trifluoromethyl, and electron-donating groups.
Another method involves the use of a zirconium-based metal-organic framework (MOF) as a catalyst for the one-pot three-component condensation reaction of 4-hydroxycumarine, 1-naphthylamine, and aromatic aldehydes under solvent-free conditions at 110°C . This approach offers high atom efficiency and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of metal-free conditions and efficient catalysts like zirconium-based MOFs can be advantageous for large-scale production due to their cost-effectiveness and environmental friendliness.
化学反応の分析
Types of Reactions
7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydrochromenoquinolines.
Substitution: Various substituted chromenoquinolines depending on the nucleophile used.
科学的研究の応用
7-エチニル-6H-クロメノ[4,3-b]キノリン-3,9-ジオールは、幅広い科学研究における応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: チオール、pH、リソソーム、ミトコンドリアなどのさまざまな生物学的成分を検出するための蛍光プローブとして機能します.
医学: 高い結合親和性を有する選択的エストロゲン受容体β (ERβ) リガンドとしての可能性を示しています.
産業: 特定の光学および電気的特性を持つ新素材の開発に使用されます。
作用機序
7-エチニル-6H-クロメノ[4,3-b]キノリン-3,9-ジオールの作用機序は、エストロゲン受容体などの分子標的との相互作用を伴います。選択的ERβリガンドとして、受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらします 。 この化合物の蛍光プローブとして作用する能力は、特定の生物学的成分と相互作用し、特定の条件下で蛍光を発光することを可能にする、その独自の構造的特徴に起因しています .
6. 類似化合物の比較
類似化合物
6H-クロメノ[4,3-b]キノリン: エチニル基と水酸基を欠いている、類似の構造的特徴を持つ親化合物です。
6-フェニル-6H-クロメノ[4,3-b]キノリン: 6位にフェニル基を持つ誘導体です.
6H-クロメノ[4,3-b]キノリン-6-オン: 6位にケトン基を持つ化合物です.
独自性
7-エチニル-6H-クロメノ[4,3-b]キノリン-3,9-ジオールは、7位のエチニル基と3位と9位の水酸基の存在により、独自性があります。これらの官能基は、その独特の化学反応性と生物活性に貢献しており、さまざまな科学および産業的用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
6H-chromeno[4,3-b]quinoline: A parent compound with similar structural features but lacking the ethynyl and hydroxyl groups.
6-phenyl-6H-chromeno[4,3-b]quinoline: A derivative with a phenyl group at the 6th position.
6H-chromeno[4,3-b]quinolin-6-ones: Compounds with a ketone group at the 6th position.
Uniqueness
7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol is unique due to the presence of the ethynyl group at the 7th position and hydroxyl groups at the 3rd and 9th positions. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C18H11NO3 |
|---|---|
分子量 |
289.3 g/mol |
IUPAC名 |
7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol |
InChI |
InChI=1S/C18H11NO3/c1-2-12-14-7-10(20)4-6-16(14)19-18-13-5-3-11(21)8-17(13)22-9-15(12)18/h1,3-8,20-21H,9H2 |
InChIキー |
NFDYBNVVFHAKIV-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C2COC3=C(C2=NC4=C1C=C(C=C4)O)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


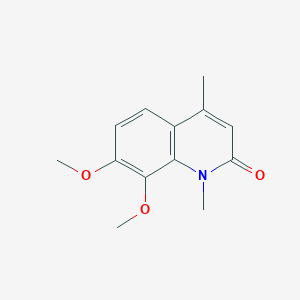
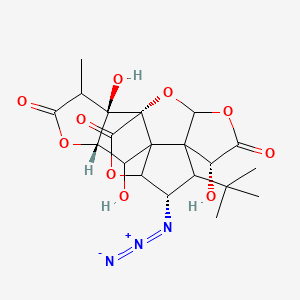

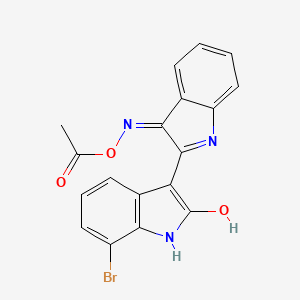
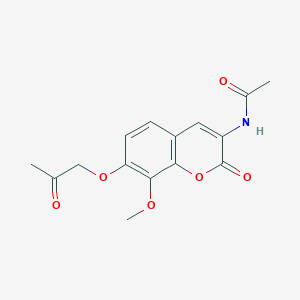
![7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845541.png)
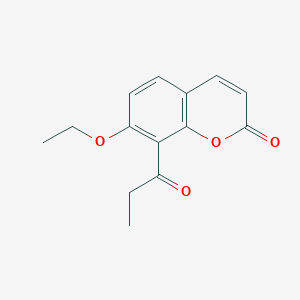
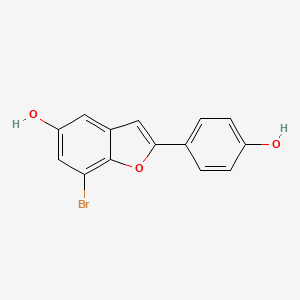
![7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845551.png)
